Descyano Citalopram-d4
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Overview
Description
Descyano Citalopram-d4 is a deuterated analog of Descyano Citalopram, a derivative of the well-known antidepressant Citalopram. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in research to study the pharmacokinetics and metabolic pathways of drugs. This compound has the molecular formula C19H18D4FNO and a molecular weight of 303.41 g/mol .
Preparation Methods
The synthesis of Descyano Citalopram-d4 involves several steps, starting from the basic structure of Citalopram. The preparation typically includes the following steps:
Formation of the Benzofuran Ring: This involves the cyclization of a precursor compound to form the benzofuran ring, which is a key structural component of Citalopram.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a fluorinating agent.
Chemical Reactions Analysis
Descyano Citalopram-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in substitution reactions, often using reagents like sodium iodide or potassium fluoride
Scientific Research Applications
Descyano Citalopram-d4 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Citalopram. Its applications include:
Pharmacokinetic Studies: The deuterium labeling allows researchers to track the compound in biological systems using mass spectrometry.
Metabolic Pathway Analysis: The compound helps in identifying the metabolic pathways and intermediates of Citalopram.
Drug Interaction Studies: It is used to study interactions with other drugs and to understand the effects of various enzymes on its metabolism
Mechanism of Action
The mechanism of action of Descyano Citalopram-d4 is similar to that of Citalopram. It primarily acts as a selective serotonin reuptake inhibitor (SSRI). By inhibiting the reuptake of serotonin in the central nervous system, it increases the levels of serotonin available for neurotransmission. This action is believed to contribute to its antidepressant effects. The molecular targets include the serotonin transporter and various serotonin receptors .
Comparison with Similar Compounds
Descyano Citalopram-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Citalopram: The parent compound, widely used as an antidepressant.
Escitalopram: An enantiomer of Citalopram, known for its higher potency.
Descyano Citalopram: The non-deuterated analog of this compound.
N-Desmethyl Citalopram: A metabolite of Citalopram with similar pharmacological properties
This compound’s unique labeling allows for more precise studies in pharmacokinetics and metabolism, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C19H22FNO |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-1-yl]propan-1-amine |
InChI |
InChI=1S/C19H22FNO/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19/h3-4,6-11H,5,12-14H2,1-2H3/i8D,9D,10D,11D |
InChI Key |
CGVBIXZVEMXIQU-OCFVFILASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=CC=CC=C3CO2)CCCN(C)C)[2H])[2H])F)[2H] |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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